molecular formula C21H26N2O2S2 B14652305 10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)- CAS No. 53056-80-7

10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)-

Cat. No.: B14652305
CAS No.: 53056-80-7
M. Wt: 402.6 g/mol
InChI Key: YMSPLWFXCCBZNS-UHFFFAOYSA-N
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Description

10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)- is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound features a phenothiazine core with a carboxamide group at the 10th position, a methoxy group at the 2nd position, and a pentylthioethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)- typically involves multi-step organic reactions. The starting material is often phenothiazine, which undergoes a series of functional group transformations. Key steps include:

    Nitration and Reduction: Phenothiazine is nitrated to introduce a nitro group, which is then reduced to an amine.

    Carboxylation: The amine is converted to a carboxamide via reaction with a carboxylic acid derivative.

    Methoxylation: Introduction of the methoxy group at the 2nd position is achieved through methylation reactions.

    Thioether Formation: The pentylthioethyl group is introduced through nucleophilic substitution reactions involving thiols and alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thioether group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, thiols, and various nucleophiles.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Amines: Resulting from reduction of the carboxamide group.

    Substituted Phenothiazines: Products of substitution reactions.

Scientific Research Applications

10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects, particularly in the central nervous system.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)- involves interaction with various molecular targets. In medicinal chemistry, phenothiazines are known to interact with dopamine receptors, which can modulate neurotransmitter activity in the brain. The compound may also affect other pathways, such as oxidative stress and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 10H-Phenothiazine-10-carboxamide, N-[2-(ethylthio)ethyl]-2-methoxy-
  • 2-Methoxy-10H-phenothiazine
  • 10-methyl-10H-phenothiazine

Uniqueness

10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the pentylthioethyl group, in particular, may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in medicinal applications.

Properties

CAS No.

53056-80-7

Molecular Formula

C21H26N2O2S2

Molecular Weight

402.6 g/mol

IUPAC Name

2-methoxy-N-(2-pentylsulfanylethyl)phenothiazine-10-carboxamide

InChI

InChI=1S/C21H26N2O2S2/c1-3-4-7-13-26-14-12-22-21(24)23-17-8-5-6-9-19(17)27-20-11-10-16(25-2)15-18(20)23/h5-6,8-11,15H,3-4,7,12-14H2,1-2H3,(H,22,24)

InChI Key

YMSPLWFXCCBZNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)OC

Origin of Product

United States

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